N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide
Overview
Description
N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 2-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-ethoxyaniline attacks the sulfonyl chloride, forming the sulfonamide bond.
Reaction Scheme:
- Dissolve 2-ethoxyaniline in an appropriate solvent (e.g., dichloromethane).
- Add benzenesulfonyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-N’-methylbenzenesulfonamide
- N-(2-ethoxyphenyl)-N’-ethylbenzenesulfonamide
- N-(2-ethoxyphenyl)-N’-propylbenzenesulfonamide
Uniqueness
N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-15-12-8-7-11-14(15)16(2)20(17,18)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBFQLJYAOXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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